N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride
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Overview
Description
N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride is a synthetic compound belonging to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This multicomponent reaction is carried out under controlled conditions to ensure the regioselective formation of the desired triazolopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. Additionally, it can bind to receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-amine-1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar triazolopyrimidine scaffold and exhibits comparable biological activities.
1,2,4-triazolo[1,5-a]pyrimidinones: Analogous compounds with slight structural variations that influence their biological properties.
Uniqueness
N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride is unique due to its specific aminoethyl substitution, which enhances its solubility and bioavailability. This structural feature distinguishes it from other triazolopyrimidine derivatives and contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6.2ClH/c1-6-4-7(10-3-2-9)14-8(13-6)11-5-12-14;;/h4-5,10H,2-3,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIRVCAHXKJFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-22-1 |
Source
|
Record name | N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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